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These application notes provide a comprehensive overview of the use of gold in its +3
oxidation state for electroplating. While gold(lll) oxide (Au203) is not typically used directly in
electroplating bath formulations due to its thermal instability and insolubility in water, stable
gold(lll) complexes are employed for specialized applications.[1][2] Gold(lll) oxide is known to
decompose at temperatures as low as 160°C and can be unstable even at room temperature.
[1][2] However, it can serve as a precursor for creating gold(lll) salts used in certain plating
baths. For instance, reacting auric oxide with an alkali metal cyanide can form the desired auric
gold cyanide compounds for a plating solution.[3]

The primary application of gold(lll)-based electroplating is the deposition of bright, hard gold
layers, often as a "strike" layer directly onto challenging substrates like stainless steel.[3][4]
This is in contrast to the more common gold(l) cyanide or sulfite baths used for depositing soft,
high-purity gold in the electronics industry for applications requiring excellent solderability and
wire bonding.

Application Notes: Acidic Gold(lll) Cyanide
Electroplating

Acidic electroplating baths utilizing the tetracyanoaurate(lll) [Au(CN)4]~ complex are particularly
effective for plating directly onto passive metals such as stainless steel.[3][5] The low pH of
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these baths, often below 1.5, facilitates an in-situ electrocleaning of the substrate surface,
removing the passivating oxide layer and ensuring strong adhesion of the gold deposit.[5][6]

Advantages:

o Excellent adhesion to stainless steel and other passive substrates without the need for a
separate nickel strike layer.

e Produces bright, hard gold deposits.
e The bath composition can be tailored to co-deposit alloying metals like nickel or cobalt.[3][4]
Limitations:

o Lower current efficiency compared to alkaline gold(l) baths, as a significant portion of the
current contributes to hydrogen evolution.

» Critical Safety Hazard: Operation at a low pH with cyanide salts poses a significant risk of
evolving highly toxic hydrogen cyanide (HCN) gas.[7] All work must be conducted in a
properly functioning fume hood with appropriate safety protocols.

e The baths can be more sensitive to operating conditions and require tight control over pH
and component concentrations.[8]

Quantitative Data Summary

The following tables summarize typical compositions and operating parameters for acidic
gold(lll) cyanide electroplating baths, based on patented formulations.

Table 1: Typical Composition of an Acidic Gold(lll) Cyanide Electroplating Bath
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Component

Gold (as Au3t)

Concentration Range

2.0 - 16.5 g/L

Purpose

Source of gold ions for
deposition.[3]

Potassium Gold Cyanide
(KAU(CN)a)

1.0 -5.0 g/L (as Au)

Provides the stable gold(lIl)
complex.[4][5]

Potassium Cyanide (KCN)

Stoichiometric amount (100-
115%)

Reacts with the gold salt to

form the cyanide complex.[3]

Hydrochloric Acid (HCI)

5-50 ml/L

Adjusts and maintains the low
pH required for plating on
steel.[4]

Supporting Electrolyte (e.g.,
KCI)

0.30 - 0.60 mol/L

Increases conductivity of the

solution.[5]

Complexing Agent (e.g.,

Further stabilizes the metal

o ~13 ml/L ) ) )
Ethylenediamine) ions in the solution.[3]
] ) Co-deposits with gold to
Alloying Metal (e.g., Niz*, )
Upto5g/L increase hardness and alter

C02+)

color.[3]

| Surfactant (Non-ionic) | 0.05 - 0.5 ml/L | Improves wetting and deposit uniformity under acidic

conditions.[4] |

Table 2: Typical Operating Parameters for Acidic Gold(lll) Cyanide Electroplating
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Parameter

Typical Range / Value

04-15

Effect on Deposit

Critical for activating
stainless steel surfaces;
must be strictly controlled
to prevent HCN gas
formation.[4][6]

Current Density

1.0-10.0 A/dm?

Affects deposition rate and

deposit morphology.[4]

Temperature

20-50°C

Influences conductivity and

deposition kinetics.[4]

Anode Material

Platinized Titanium

Inert anode that does not
dissolve in the acidic cyanide
bath.

Agitation

Moderate (Magnetic Stirring)

Ensures uniform ion
concentration at the cathode

surface.

| Deposition Rate | 2 - 5 mg/minute | A typical rate achieved under the specified conditions.[4] |

Table 3. Comparison of Gold Electrodeposit Properties

Property

Purity

Gold(lll) Acidic Cyanide
Bath

Alloyed (e.g., with Ni, Co)

Gold(l) Alkaline Cyanide
Bath

High Purity (>99.9%)

Hardness (Knoop)

Hard (130 - 200 VHN)[9]

Soft (60 - 90 HK25)

Appearance

Bright, reflective

Matte to semi-bright

Primary Application

Direct plating on passive
metals, decorative finishes.[3]

[4]

Electronics (wire bonding,
soldering), high-purity

coatings.[7]

Adhesion on Steel

Excellent

Poor (requires nickel strike)
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| Density | Lower than pure gold due to alloying elements and potential porosity. | Close to
theoretical density of pure gold (19.3 g/cm3).[10] |

Experimental Protocols

Safety Precaution: These protocols involve the use of highly toxic cyanide compounds and
strong acids. All procedures must be performed in a certified chemical fume hood by trained
personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles,
a face shield, an acid-resistant lab coat, and heavy-duty chemical-resistant gloves.

Protocol 1: Preparation of an Acidic Gold(lll) Cyanide
Bath for Stainless Steel

This protocol describes the preparation of a 1-liter electroplating bath based on the chemistry
outlined in U.S. Patent 4,168,214.[3]

Materials:

Potassium Gold Chloride (KAuCla)

e Potassium Cyanide (KCN)

o Potassium Nitrate (KNOs)

» Ethylenediamine Dihydrochloride

o Hydrochloric Acid (HCI, concentrated)
e Deionized (DI) Water

1 L Volumetric Flask and Beaker

Procedure:

e InalL beakerinside a fume hood, dissolve 101 g of Potassium Nitrate (KNOs) in
approximately 500 mL of DI water with gentle stirring.
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 In a separate container, carefully weigh and dissolve the amount of Potassium Gold Chloride
(KAuCla) required to achieve the desired final gold concentration (e.g., for 4 g/L of Au, use
~7.8 g of KAuCla). Add this solution to the beaker.

o Slowly and carefully, add a stoichiometric amount of Potassium Cyanide (KCN) to the
solution to complex the gold ions. For every 1 gram of KAuCla, approximately 0.7 grams of
KCN are needed. This step is exothermic and will generate some heat.

e Add 13.3 g of Ethylenediamine Dihydrochloride to the solution and stir until fully dissolved.
e Transfer the solution to a 1 L volumetric flask.

e Slowly add concentrated Hydrochloric Acid (HCI) to the solution to adjust the pH to the target
range of 0.8 - 1.5. Use a calibrated pH meter suitable for strong acids. Extreme caution is
required during this step due to the potential for HCN gas evolution.

e Once the pH is stable, add DI water to bring the final volume to 1 liter.

e The bath is now ready for use.

Protocol 2: Electroplating Gold onto a Stainless Steel
Substrate

This protocol outlines the general procedure for depositing a gold strike layer onto a stainless
steel sample using the bath prepared in Protocol 1.

Equipment:

o DC Power Supply (Potentiostat/Galvanostat)

Plating Cell (Glass Beaker)

Anode: Platinized Titanium (Pt/Ti) mesh

Cathode: Stainless Steel substrate to be plated

Magnetic Stirrer and Stir Bar
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e Hot Plate (optional, for temperature control)
o Reference Electrode (optional, for potentiostatic control)
Procedure:

o Substrate Preparation: a. Thoroughly clean the stainless steel substrate by sonicating in
acetone, followed by isopropyl alcohol, to remove organic contaminants. b. Perform an
electrocleaning step in a suitable alkaline cleaning solution to remove any remaining oils or
residues. c. Rinse the substrate thoroughly with DI water. The surface should be free of
water breaks.

o Cell Assembly: a. Place the prepared gold(lIl) cyanide plating bath into the plating cell with a
magnetic stir bar. b. If required, gently heat the solution to the desired operating temperature
(e.g., 35°C).[4] c. Position the Pt/Ti anode and the stainless steel cathode in the solution,
ensuring they are parallel and do not touch.

o Electroplating: a. Connect the anode to the positive terminal and the cathode (substrate) to
the negative terminal of the DC power supply. b. Begin gentle agitation of the solution. c.
Apply a constant current density (galvanostatic deposition) within the recommended range
(e.g., 2.0 A/dm?).[4] d. Continue plating for the time required to achieve the desired thickness
(e.g., 3-5 minutes for a strike layer).[4]

o Post-Treatment: a. Turn off the power supply and remove the plated substrate from the bath.
b. Immediately rinse the substrate thoroughly with DI water to remove all residual plating
solution. c. Dry the plated part using a stream of nitrogen or by oven drying at a low
temperature.

Visualizations

The following diagrams illustrate the logical workflow for preparing the electroplating bath and
the experimental sequence for the plating process.
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Caption: Logical workflow for the preparation of an acidic gold(lll) cyanide electroplating bath.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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